molecular formula C23H20N2O3 B3740870 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B3740870
M. Wt: 372.4 g/mol
InChI Key: BIGKQIJRULIAAJ-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions. This cyclization reaction forms the benzoxazole ring.

    Substitution on Benzoxazole: The next step involves introducing the 6-methyl group onto the benzoxazole ring. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of Phenylacetamide: Separately, 4-aminophenyl-2-methylphenoxy acetamide can be synthesized by reacting 4-aminophenol with 2-methylphenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling Reaction: Finally, the benzoxazole derivative is coupled with the phenylacetamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its ability to inhibit the growth of cancer cells .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its broad spectrum of biological activities.

    6-Methylbenzoxazole: A derivative with similar properties but lacking the phenylacetamide moiety.

    2-Phenoxyacetamide: Another related compound, differing in the substitution pattern on the aromatic ring.

Uniqueness

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual aromatic systems and the presence of both benzoxazole and phenoxyacetamide moieties make it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15-7-12-19-21(13-15)28-23(25-19)17-8-10-18(11-9-17)24-22(26)14-27-20-6-4-3-5-16(20)2/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGKQIJRULIAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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